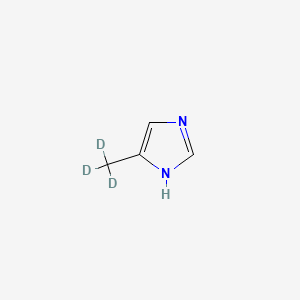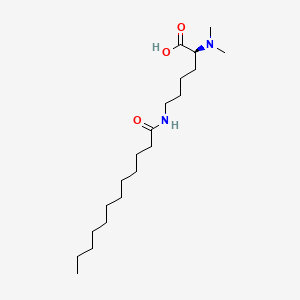![molecular formula C23H30N2O4 B588032 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-59-2](/img/structure/B588032.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-cyclohexanedimethanol and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its high molecular weight and crystalline structure, making it a valuable material in various industrial applications. It is commonly used in the production of high-performance plastics and coatings due to its excellent thermal and mechanical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) typically involves a polycondensation reaction. The process begins with the preparation of 1,4-cyclohexanedimethanol, which can be obtained by the selective hydrogenation of bis(2-hydroxyethylene terephthalate) derived from waste poly(ethylene terephthalate) . The reaction conditions for this step include a temperature range of 150-200°C and a hydrogen pressure of 2-5 MPa.
Next, 1,4-cyclohexanedimethanol is reacted with 1,1’-methylenebis(isocyanatobenzene) in the presence of a catalyst, typically dibutyltin dilaurate, at a temperature of 80-120°C . The reaction proceeds through the formation of urethane linkages, resulting in the polymerization of the two monomers.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of the monomers and catalyst into the reactor, where the polymerization reaction takes place. The resulting polymer is then extruded, cooled, and pelletized for further processing .
化学反応の分析
Types of Reactions
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used at elevated temperatures (50-100°C).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions (room temperature to 50°C).
Major Products
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of hydroxyl groups.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups, onto the polymer chain.
科学的研究の応用
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
作用機序
The mechanism of action of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) involves the formation of urethane linkages through the reaction of hydroxyl groups on 1,4-cyclohexanedimethanol with isocyanate groups on 1,1’-methylenebis(isocyanatobenzene). This results in a highly cross-linked polymer network, which imparts excellent thermal and mechanical properties to the material .
類似化合物との比較
Similar Compounds
Poly(ethylene terephthalate): A widely used polyester with similar mechanical properties but lower thermal stability.
Poly(1,4-cyclohexylenedimethylene terephthalate): A polyester with comparable thermal properties but different crystallization behavior.
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): A bio-based polyester with similar mechanical properties but derived from renewable resources.
Uniqueness
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) stands out due to its unique combination of high molecular weight, excellent thermal stability, and mechanical strength. Its ability to form highly cross-linked networks makes it particularly suitable for applications requiring durable and heat-resistant materials .
特性
CAS番号 |
152187-59-2 |
|---|---|
分子式 |
C23H30N2O4 |
分子量 |
398.503 |
IUPAC名 |
[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H14N2O2.C8H16O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7/h1-7,9H,8,10-11H2;7-10H,1-6H2 |
InChIキー |
HYZMTCCRNWXIAU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CO)CO.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
同義語 |
1,4-Cyclohexanedimethanol polymer with 1,1′-methylenebis[isocyanatoben zene] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


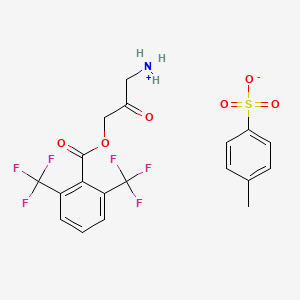

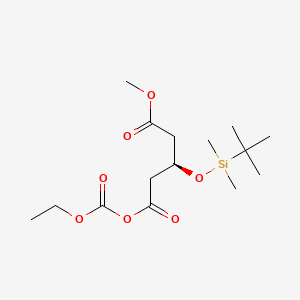
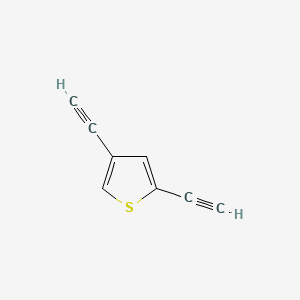
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
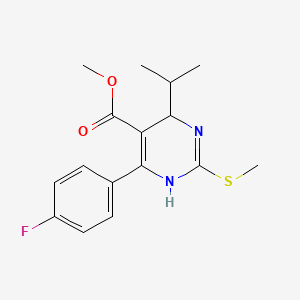
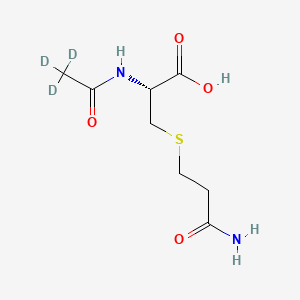
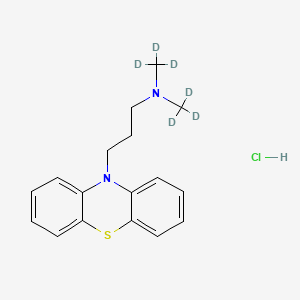
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
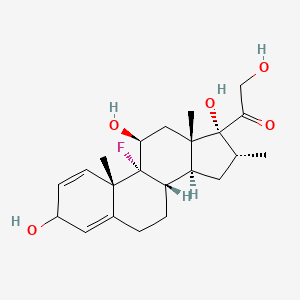
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
